4-Bromo-5-fluoro-2-iodobenzoic acid
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Overview
Description
4-Bromo-5-fluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 4-bromo-5-fluorobenzoic acid. The reaction is carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-Bromo-5-fluoro-2-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-iodobenzoic acid
- 5-Bromo-4-fluoro-2-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 4-Bromo-2-fluoro-3-iodobenzoic acid
Uniqueness
4-Bromo-5-fluoro-2-iodobenzoic acid is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement can significantly influence its chemical reactivity and interactions compared to other similar compounds. The presence of bromine, fluorine, and iodine in specific positions allows for unique substitution patterns and reactivity profiles, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMQCQYZMJHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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